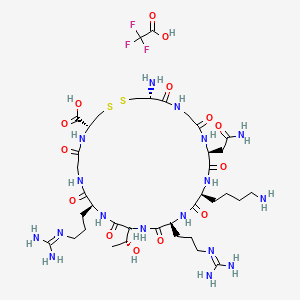

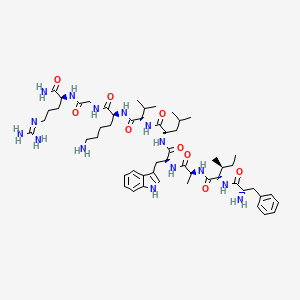

LyP-1 (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

LyP-1 (TFA) is a cyclic nine-residue peptide known for its tumor-homing abilities. It selectively binds to the p32 receptor protein, which is overexpressed in various tumor-associated cells and macrophages in atherosclerotic plaques . This peptide has shown promise in anticancer agent development and tumor imaging studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LyP-1 involves standard solid-phase peptide synthesis (SPPS) techniques. The peptide is cyclized to enhance its stability and binding affinity. The cyclization process can be achieved through disulfide bond formation between cysteine residues . The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of LyP-1 typically involves large-scale SPPS, followed by cyclization and purification steps. The peptide is synthesized on a resin, cleaved, and cyclized in solution. The final product is purified and lyophilized for storage .

Analyse Chemischer Reaktionen

Reaktionstypen

LyP-1 unterliegt hauptsächlich Biokonjugationsreaktionen, wie z. B. EDC/NHS-Kopplung, um es an verschiedene Träger oder Bildgebungsmittel zu koppeln . Es kann auch an der Disulfidbrückenbildung während der Cyclisierung beteiligt sein .

Häufige Reagenzien und Bedingungen

Disulfidbrückenbildung: Diese Reaktion findet typischerweise unter oxidativen Bedingungen statt, wobei Reagenzien wie Iod oder Luftoxidation verwendet werden.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist das cyclische LyP-1-Peptid, das zur gezielten Abgabe an Bildgebungsmittel oder Arzneimittelträger weiter konjugiert werden kann .

Wissenschaftliche Forschungsanwendungen

LyP-1 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Krebsforschung: Es wird zur Entwicklung von Antikrebsmitteln und zur Tumor-Bildgebung verwendet, da es spezifisch an den p32-Rezeptor bindet.

Arzneimittelverabreichung: LyP-1 wird an Nanopartikel konjugiert, um eine gezielte Arzneimittelverabreichung an Tumoren zu ermöglichen.

Bildgebung: Das Peptid wird mit Fluorophoren markiert, um Tumoren und Lymphgefäßbildung optisch abzubilden.

Therapeutische Entwicklung: LyP-1 wird auf sein Potenzial in der Entwicklung von Therapien für Krebs und andere Krankheiten untersucht, die mit einer Überexpression von p32 einhergehen.

Wirkmechanismus

LyP-1 entfaltet seine Wirkung durch Bindung an den p32-Rezeptor, ein Protein, das in Tumorzellen und tumorassoziierten Makrophagen überexprimiert wird. Diese Bindung ermöglicht die gezielte Abgabe von therapeutischen Wirkstoffen oder Bildgebungssonden an die Tumorstelle . Die cyclische Struktur des Peptids erhöht seine Stabilität und Bindungsaffinität, was es zu einem effektiven Zielmolekül macht .

Wirkmechanismus

LyP-1 exerts its effects by binding to the p32 receptor, a protein overexpressed in tumor cells and tumor-associated macrophages. This binding facilitates the targeted delivery of therapeutic agents or imaging probes to the tumor site . The peptide’s cyclic structure enhances its stability and binding affinity, making it an effective targeting agent .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

iRGD: Ein weiteres Tumor-penetrierendes Peptid, das an den Neuropilin-1-Rezeptor bindet.

F3: Ein Peptid, das an Nucleolin bindet, das in Tumorzellen überexprimiert wird.

CGKRK: Ein Peptid, das auf angiogene Blutgefäße zielt.

Einzigartigkeit von LyP-1

LyP-1 ist einzigartig aufgrund seiner spezifischen Bindung an den p32-Rezeptor, der von vielen anderen Tumor-Homing-Peptiden nicht angezielt wird . Diese Spezifität ermöglicht eine präzisere Zielfindung von Tumoren und assoziierten Makrophagen und erhöht so die Wirksamkeit von therapeutischen und bildgebenden Anwendungen .

Eigenschaften

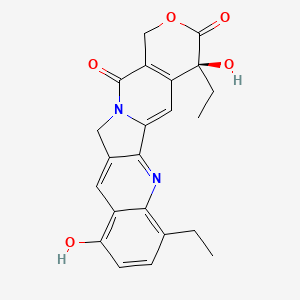

Molekularformel |

C38H66F3N17O14S2 |

|---|---|

Molekulargewicht |

1106.2 g/mol |

IUPAC-Name |

(4R,10S,13S,16S,19S,22S,28R)-28-amino-19-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-10,16-bis[3-(diaminomethylideneamino)propyl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C36H65N17O12S2.C2HF3O2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43;3-2(4,5)1(6)7/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45);(H,6,7)/t17-,18+,19+,20+,21+,22+,23+,27+;/m1./s1 |

InChI-Schlüssel |

SPBNDGIFBKBJLV-OHIMOQKDSA-N |

Isomerische SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C1C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(((6S,9AS)-2-allyl-1-(benzylcarbamoyl)-8-((2-methyl-2H-indazol-7-yl)methyl)-4,7-dioxooctahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl dihydrogen phosphate](/img/structure/B10824981.png)

![[(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B10824999.png)

![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10825007.png)

![acetic acid;(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10825024.png)

![[(1R,3E,5R,7S,9R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B10825039.png)